molecular formula C9H10N8O4 B1247634 Uridine, 3',5-diazido-2',3'-dideoxy-

Uridine, 3',5-diazido-2',3'-dideoxy-

Cat. No.: B1247634
M. Wt: 294.23 g/mol
InChI Key: ZQDKNJPMIORZGX-UBKIQSJTSA-N
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Description

Chemical Structure and Synthesis
Uridine, 3',5-diazido-2',3'-dideoxy- (CAS: 136466-27-8) is a modified nucleoside analog characterized by:

  • Azido groups at the 3' and 5' positions.
  • Dideoxy modifications at the 2' and 3' positions, which eliminate hydroxyl groups critical for phosphodiester bond formation in nucleic acids.

This compound was synthesized for photoaffinity labeling studies, particularly to map nucleotide analog binding sites in HIV-1 integrase (IN). Drake et al. utilized its 5'-monophosphate derivative to crosslink with IN, enabling proteolytic mapping of interaction sites .

Biological Relevance
The dual azido groups enhance its utility as a photochemical probe, facilitating covalent bonding with target proteins under UV light. Unlike therapeutic nucleoside analogs, its primary role is structural and mechanistic research rather than direct antiviral activity .

Properties

Molecular Formula

C9H10N8O4

Molecular Weight

294.23 g/mol

IUPAC Name

5-azido-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N8O4/c10-15-13-4-1-7(21-6(4)3-18)17-2-5(14-16-11)8(19)12-9(17)20/h2,4,6-7,18H,1,3H2,(H,12,19,20)/t4-,6+,7+/m0/s1

InChI Key

ZQDKNJPMIORZGX-UBKIQSJTSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N=[N+]=[N-])CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)N=[N+]=[N-])CO)N=[N+]=[N-]

Synonyms

3',5-diazido-2',3'-dideoxyuridine
5-azido-3'-azido-2',3'-dideoxyuridine
5N3AZddU

Origin of Product

United States

Comparison with Similar Compounds

3'-Azido-2',3'-Dideoxythymidine (AZT)

Feature Uridine, 3',5-Diazido-2',3'-Dideoxy- AZT
Sugar Modifications 2',3'-dideoxy; 3',5'-azido 3'-azido; 2',3'-dideoxy
Base Uracil Thymine
Antiviral Activity Not reported ED₅₀: 0.01–0.1 µM (HIV-1)
Selectivity Index N/A ~1,600 (HIV-1)
Applications Photoaffinity labeling Therapeutic (FDA-approved for HIV)

Key Differences :

  • AZT’s thymine base and single azido group enable incorporation into viral DNA, causing chain termination. The diazido uridine analog lacks therapeutic efficacy due to its uracil base and steric hindrance from dual azido groups.

5-Halogeno-3'-Fluoro-2',3'-Dideoxyuridines (FddUrd Derivatives)

FddUrd analogs (e.g., FddClUrd, FddBrUrd) feature:

  • 5-position halogenation (Cl, Br, I) and 3'-fluoro substitution.
  • Anti-HIV Activity : ED₅₀ ~0.2–0.4 µM, comparable to AZT .
Parameter Uridine, 3',5-Diazido-2',3'-Dideoxy- FddClUrd
Substitutions 3',5'-azido 3'-fluoro, 5-chloro
Mechanism Photoaffinity probe Thymidine kinase substrate; chain terminator
Stability Likely unstable (azido groups) Stable under physiological conditions

Functional Contrast: FddUrd derivatives exhibit high affinity for thymidine kinase (Ki/Km = 4.0–4.7), enabling phosphorylation and antiviral activity.

2',3'-Didehydro-2',3'-Dideoxyribonucleosides (ddeNs)

ddeNs (e.g., ddeCyd, ddeThd) feature unsaturated 2',3'-bonds, enhancing anti-HIV activity but reducing stability:

Property Uridine, 3',5-Diazido-2',3'-Dideoxy- ddeCyd
Sugar Conformation Saturated dideoxy Unsaturated didehydro
Anti-HIV Activity Not observed ED₅₀: 0.30 µM (HIV-1)
Cytotoxicity Not reported ID₅₀: 172 µM (ddeThd)

Stability Comparison :
ddeNs degrade rapidly due to their unsaturated bonds, whereas the diazido compound’s instability stems from azido group reactivity under physiological conditions .

5'-Azido-5'-Deoxyuridine Derivatives

These analogs (e.g., 5'-azido-5'-deoxyuridine) are precursors for click chemistry-based enzyme inhibitors:

Feature Uridine, 3',5-Diazido-2',3'-Dideoxy- 5'-Azido-5'-Deoxyuridine
Azido Position 3',5' 5'
Synthesis Multi-step azidation One-pot bromo-azide substitution
Application Protein interaction mapping Mur ligase inhibitor development

Functional Overlap: Both compounds exploit azido groups for bioconjugation but differ in target specificity. The diazido derivative’s dual modifications limit enzymatic processing, unlike mono-azido analogs .

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